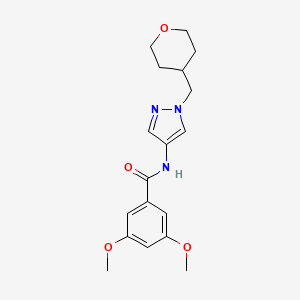

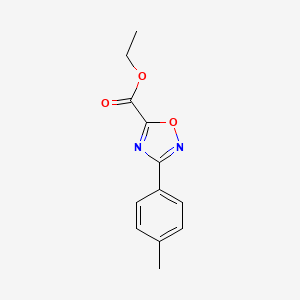

![molecular formula C22H24N4O4 B2650847 1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 846030-07-7](/img/structure/B2650847.png)

1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline” is a chemical compound that has been studied in the field of medicinal chemistry . It contains a 3,4,5-trimethoxyphenyl (TMP) moiety, which is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs). CBSIs have great potential in developing new generations of antimitotic drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . The 3,4,5-trimethoxyphenyl (TMP) moiety plays an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- New Strategies for Imidazoquinoxaline Derivatives : Research by Chen et al. (2004) developed a new method for constructing the imidazoquinoxaline ring system, applied to synthesize potent Lck inhibitors. This demonstrates the compound's relevance in synthesizing novel therapeutic agents.

- Fluorescence Properties : A study by Patinote et al. (2017) investigated the fluorescence properties of imidazoquinoxaline derivatives, indicating potential applications in materials science and sensor technology.

Biological Activity and Applications

- Percarboxylic Acid Oxidation : Klemme et al. (2016) explored the oxidation of methoxyallene derivatives, leading to functionalized quinoxalines, highlighting the synthetic versatility and potential pharmacological applications of imidazoquinoxaline compounds Klemme et al., 2016.

- Antioxidant Effects : Studies on imidazo[1,2-a]quinoxaline structures have shown antioxidant effects, beneficial for inhibiting DNA oxidation and scavenging radicals, suggesting their utility in developing antioxidant therapies Chen et al., 2016.

Advanced Materials and Chemical Sensors

- Electrochemical Behavior : Research involving alkylated quinoxaline complexes of rhenium (I) by Hanson et al. (2018) discusses their characterization and distinct electrochemical behaviors, indicating the role of imidazoquinoxaline derivatives in developing electrochemical sensors and materials.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-27-11-7-10-26-21(14-12-17(28-2)19(30-4)18(13-14)29-3)25-20-22(26)24-16-9-6-5-8-15(16)23-20/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLLCXLCYGXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)

![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)

![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)